molecular formula C21H20N6O4S B2952687 N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-44-1

N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2952687
CAS No.: 863500-44-1
M. Wt: 452.49
InChI Key: CCDHPICEJSHZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6O4S and its molecular weight is 452.49. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Applications

  • The compound has been explored in the synthesis of radioligands for imaging applications. For instance, a related compound, DPA-714, which is a fluorine-labeled derivative, has been used in positron emission tomography (PET) for imaging the translocator protein (18 kDa) (Dollé et al., 2008).

Antimicrobial and Anti-Inflammatory Agents

  • Novel derivatives of the compound have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. These derivatives have been tested as cyclooxygenase-1/cyclooxygenase-2 inhibitors, displaying significant inhibitory activity (Abu‐Hashem et al., 2020).

Potential Antiasthma Agents

  • Compounds similar to N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been prepared as potential antiasthma agents. They have shown activity as mediator release inhibitors in human basophil histamine release assays (Medwid et al., 1990).

Synthesis of Novel Heterocyclic Compounds

  • The compound has been used as a precursor for the synthesis of various innovative heterocycles, some of which have been assessed for insecticidal properties against certain pests (Fadda et al., 2017).

Anticancer and Antimicrobial Activity

  • Analogous compounds have been synthesized and evaluated for their anticancer and antimicrobial activities, showcasing promising results in inhibiting certain cancer cell lines and microbial strains (Kumar et al., 2019).

Modification for Inhibitory Effects

  • Modifications of related compounds have been explored to enhance anticancer effects and reduce toxicity. These modifications involve replacing the acetamide group with different moieties to retain antiproliferative activity and reduce acute oral toxicity (Wang et al., 2015).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-29-14-6-4-13(5-7-14)27-20-19(25-26-27)21(23-12-22-20)32-11-18(28)24-16-9-8-15(30-2)10-17(16)31-3/h4-10,12H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDHPICEJSHZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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